molecular formula C11H21N3 B11765553 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine

1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine

Cat. No.: B11765553
M. Wt: 195.30 g/mol
InChI Key: PYHHMBZIJPSRRT-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the imidazole ring, followed by alkylation to introduce the isopropyl and pentan-1-amine groups . Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in synthesizing imidazole derivatives .

Chemical Reactions Analysis

1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions include N-alkylated imidazoles and imidazole N-oxides .

Scientific Research Applications

1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor activity by binding to specific sites, altering signal transduction pathways .

Comparison with Similar Compounds

1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N-propan-2-ylpentan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-5-6-10(14-9(2)3)11-12-7-8-13-11/h7-10,14H,4-6H2,1-3H3,(H,12,13)

InChI Key

PYHHMBZIJPSRRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC=CN1)NC(C)C

Origin of Product

United States

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